Cas no 433-46-5 (3-amino-1,1-difluoropropan-2-ol)

3-Amino-1,1-difluoropropan-2-ol is a fluorinated amino alcohol with a molecular formula of C₃H₇F₂NO. This compound features both amino and hydroxyl functional groups, along with two fluorine atoms, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of fluorine enhances its stability and reactivity, particularly in the development of bioactive molecules. Its bifunctional nature allows for selective modifications, enabling its use in the synthesis of heterocycles, peptidomimetics, and fluorinated analogs. The compound’s structural properties also make it valuable in materials science, particularly for designing specialty polymers or ligands. High purity grades are available for precision applications.
3-amino-1,1-difluoropropan-2-ol structure
433-46-5 structure
Product Name:3-amino-1,1-difluoropropan-2-ol
CAS No:433-46-5
MF:C3H7F2NO
MW:111.090587854385
MDL:MFCD16805790
CID:1515642
PubChem ID:19604985
Update Time:2025-06-07

3-amino-1,1-difluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1,1-difluoropropan-2-ol
    • AKOS011873393
    • 3-amino-1,1-difluoro-2-propanol
    • CS-0145740
    • A826252
    • AC1730
    • SY060649
    • RHVLBJPNWATWIM-UHFFFAOYSA-N
    • CS-12548
    • DTXSID20599007
    • MFCD16805790
    • DB-347995
    • 433-46-5
    • SCHEMBL7166352
    • EN300-100454
    • MDL: MFCD16805790
    • Inchi: 1S/C3H7F2NO/c4-3(5)2(7)1-6/h2-3,7H,1,6H2
    • InChI Key: RHVLBJPNWATWIM-UHFFFAOYSA-N
    • SMILES: FC(C(CN)O)F

Computed Properties

  • Exact Mass: 111.04957017g/mol
  • Monoisotopic Mass: 111.04957017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 50.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 46.2Ų

3-amino-1,1-difluoropropan-2-ol Pricemore >>

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3-amino-1,1-difluoropropan-2-ol Related Literature

Additional information on 3-amino-1,1-difluoropropan-2-ol

Introduction to 3-Amino-1,1-difluoropropan-2-ol (CAS No. 433-46-5)

3-Amino-1,1-difluoropropan-2-ol (CAS No. 433-46-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its amino and difluoro functional groups, which contribute to its reactivity and stability. In this article, we will delve into the structure, synthesis, properties, and applications of 3-amino-1,1-difluoropropan-2-ol, highlighting the latest research findings and its potential impact on future developments.

Structure and Synthesis

The molecular structure of 3-amino-1,1-difluoropropan-2-ol (C3H7F22) attached to the third carbon and two fluorine atoms (-F) attached to the first carbon. The hydroxyl group (-OH) is located on the second carbon. This arrangement of functional groups imparts unique chemical properties to the molecule, making it a valuable intermediate in various synthetic pathways.

The synthesis of 3-amino-1,1-difluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of 1,1-difluoroacetone with ammonia in the presence of a suitable catalyst. Another method involves the reduction of 3-nitro-1,1-difluoropropan-2-one using a reducing agent such as sodium borohydride. These synthetic routes have been optimized to improve yield and purity, making 3-amino-1,1-difluoropropan-2-ol more accessible for research and industrial applications.

Physical and Chemical Properties

3-Amino-1,1-difluoropropan-2-ol is a colorless liquid with a molecular weight of 99.09 g/mol. It has a boiling point of approximately 98°C and a melting point of -65°C. The compound is soluble in water and many organic solvents, which facilitates its use in various chemical reactions and processes.

The presence of the amino group makes 3-amino-1,1-difluoropropan-2-ol basic in nature, while the hydroxyl group contributes to its polarity and reactivity. The difluoro substitution on the first carbon enhances the compound's stability and reduces its reactivity towards certain electrophiles. These properties make 3-amino-1,1-difluoropropan-2-ol an attractive candidate for use in drug design and materials science.

Applications in Pharmaceuticals

In the pharmaceutical industry, 3-amino-1,1-difluoropropan-2-ol has shown promise as an intermediate in the synthesis of novel drugs. Its unique structure allows for the introduction of fluorine atoms into drug molecules, which can improve their metabolic stability and bioavailability. Recent studies have explored the use of 3-amino-1,1-difluoropropan-2-ol-derived compounds in the development of antiviral agents and anticancer drugs.

A notable example is the synthesis of fluorinated analogs of existing drugs to enhance their therapeutic efficacy. For instance, researchers have used 3-amino-1,1-difluoropropan-2-ol as a building block to create more potent derivatives of antiviral drugs such as oseltamivir (Tamiflu). These derivatives have shown improved antiviral activity against influenza viruses in preclinical studies.

Molecular Biology Applications strong>

Beyond pharmaceuticals, 3-amino-1,1-difluoropropan -2 - ol strong > has found applications in molecular biology research . Its ability to form stable complexes with metal ions makes it useful as a ligand in coordination chemistry . This property has been exploited in the development of metalloenzymes , where < strong > 3 - amino - 1 , 1 - difluoropropan - 2 - ol strong > serves as a scaffold for designing artificial enzymes with enhanced catalytic activity . p > < p >In addition , recent studies have demonstrated that compounds derived from < strong > 3 - amino - 1 , 1 - difluoropropan - 2 - ol strong > can be used as fluorescent probes for imaging biological processes . The introduction of fluorine atoms into these probes enhances their photostability , allowing for more accurate and detailed imaging of cellular structures . This application has significant implications for understanding cellular dynamics and disease mechanisms . p > < p >< strong >Environmental Applications strong > p > < p >< strong >3 - Amino - 1 , 1 - difluoropropan - 2 - ol strong > also shows potential in environmental science , particularly in the development of materials for water purification . Its unique chemical properties make it suitable for use as a precursor in the synthesis of adsorbent materials that can efficiently remove contaminants from water . Researchers have explored its use in creating porous materials with high surface areas , which can effectively capture heavy metals , organic pollutants , and other harmful substances from aqueous solutions . p > < p >Moreover , compounds derived from < strong > 3 - amino - 1 , 1 - difluoropropan - 2 - ol strong > have been investigated for their photocatalytic properties . These materials can degrade pollutants under visible light irradiation , offering an environmentally friendly approach to water treatment . The ability to harness solar energy for this process makes these materials particularly attractive for large-scale applications . p > < p >< strong >Conclusion strong > p > < p >< strong >3-Amino - 1 , 1 - difluoropropan - 2 - ol strong > (CAS No . 433 -46 -5 ) is a multifaceted compound with a wide range of applications across various scientific disciplines . Its unique combination of functional groups provides it with valuable chemical properties that make it an important intermediate in drug synthesis , molecular biology research , and environmental science . As research continues to uncover new possibilities , it is clear that this compound will play an increasingly important role in advancing our understanding and capabilities in these fields . p > article > response >

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